ZINKBORAT

Übersicht

Beschreibung

Zinc borate is an inorganic compound, a borate of zinc. It is a white crystalline or amorphous powder that is insoluble in water and has low toxicity. The compound has a melting point of 980°C. Zinc borate is primarily used as a flame retardant in plastics, cellulose fibers, paper, rubbers, and textiles. It is also used in paints, adhesives, and pigments .

Wissenschaftliche Forschungsanwendungen

1. Funktionelle Additive in Polymeren, Bio-Verbundwerkstoffen, Farben und Keramiken Zinkborate sind wichtige chemische Produkte, die industrielle Anwendungen als funktionelle Additive in Polymeren, Bio-Verbundwerkstoffen, Farben und Keramiken haben . Sie werden jährlich in verschiedenen Anwendungen eingesetzt, die ihre besonderen Eigenschaften nutzen .

Flammschutzmittel

Zinkborate dienen als Flammschutzmittel . In halogenhaltigen Systemen wird Zinkborat zusammen mit Antimon-Trioxid und Aluminium-Trihydrat verwendet. Es katalysiert die Bildung von Koks und erzeugt eine schützende Glasschicht .

Konservierungsmittel in Bio-Verbundwerkstoffen für Baustoffe

Zinkborate wirken als Konservierungsmittel in Bio-Verbundwerkstoffen für Baustoffe . Sie wurden verwendet, um die Eigenschaften von Holzverbundwerkstoffen und Spanplatten gegen Holzfäulepilze zu verbessern .

Korrosionsschutzmittel

Zinkborate dienen auch als Korrosionsschutzmittel . Sie werden in PVC, halogeniertem Polyester und Nylon als nicht brennbare und flammhemmende Additive verwendet .

5. Flussmittel in Keramikmassen und Glasuren Zinkborate werden als Flussmittel in Keramikmassen und Glasuren verwendet . Sie tragen zur Herstellung von feuerfesten Kunststoffen und elektrischen/elektronischen Materialien bei

Wirkmechanismus

Target of Action

Zinc borate is an inorganic compound primarily used as a flame retardant in various materials such as plastics, cellulose fibers, paper, rubbers, and textiles . It also serves as a corrosion inhibitor pigment, a broad-spectrum fungicide in plastics and wood products, and a flux in some ceramics .

Mode of Action

Zinc borate interacts with its targets in several ways. As a flame retardant, it can replace antimony (III) oxide as a synergist in both halogen-based and halogen-free systems . It acts as an anti-dripping and char-promoting agent, and suppresses the afterglow . In electrical insulator plastics, it suppresses arcing and tracking . In halogen-containing systems, zinc borate is used together with antimony trioxide and alumina trihydrate . It catalyzes the formation of char and creates a protective layer of glass . Zinc borate also catalyzes the release of halogens by forming zinc halides and zinc oxyhalides .

Biochemical Pathways

During the burning of plastics, a porous borate ceramics is formed that protects the underlying layers . In the presence of silica, borosilicate glass can be formed at plastic burning temperatures .

Pharmacokinetics

It is known that zinc borate is a white crystalline or amorphous powder that is insoluble in water . Its melting point is 980 °C .

Result of Action

The primary result of zinc borate’s action is its ability to act as a flame retardant. It forms a protective layer of glass during combustion, which helps to prevent the spread of fire . It also suppresses afterglow and arcing in electrical insulator plastics . As a fungicide, it acts as a broad-spectrum agent in plastics and wood products .

Action Environment

The action of zinc borate can be influenced by environmental factors. For instance, the hydrated variants of zinc borate lose water between 290–415 °C . The effectiveness of zinc borate as a flame retardant can also be influenced by the presence of other compounds. For example, in halogen-free systems, zinc borate can be used together with alumina trihydrate, magnesium hydroxide, red phosphorus, or ammonium polyphosphate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Zinc borate can be synthesized through the reaction of zinc oxide with boric acid in a controlled aqueous environment. The reaction occurs under specific conditions such as heat and pressure, yielding a hydrate of zinc borate. The reaction can be represented as follows:

ZnO+H3BO3→Zn(BO2OH)+H2O

The reaction is typically carried out at temperatures ranging from 90°C to 300°C, depending on the desired properties of the zinc borate .

Industrial Production Methods

In industrial settings, zinc borate is produced by mixing zinc oxide and boric acid in a reaction vessel with water. The mixture is stirred and heated to a temperature between 60°C and 100°C for 6 to 12 hours. After the reaction is complete, the product is dried at 120°C to 140°C to obtain zinc borate .

Analyse Chemischer Reaktionen

Types of Reactions

Zinc borate undergoes various chemical reactions, including thermal dehydration, hydrolysis, and reactions with halogenated compounds.

-

Thermal Dehydration: : Zinc borate hydrates lose water upon heating. For example, zinc borate with the formula Zn₃B₆O₁₂·3.5H₂O dehydrates in two steps, with activation energies of 225.40 kJ/mol and 570.63 kJ/mol for the first and second steps, respectively .

-

Hydrolysis: : Zinc borate hydrolyzes in the presence of water to form zinc hydroxide and boric acid:

ZnB3O4(OH)3+4H2O→Zn(OH)2+3H3BO3

Eigenschaften

IUPAC Name |

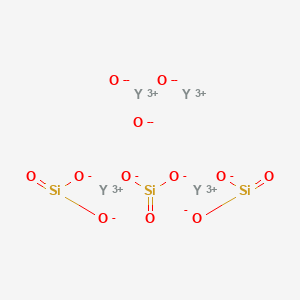

trizinc;diborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO3.3Zn/c2*2-1(3)4;;;/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKXLKXABVUSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2O6Zn3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6091554 | |

| Record name | Zinc borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc borate appears as a white powder of variable composition. (typically 45% ZnO, 34% B2O3 and 20% H2O). Slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a fungus and mildew inhibitor, to fire proof textiles, and for other uses., White odorless solid; Powder (ceramic grade) = 99.95% pure; Commercial grade = about 50% zinc oxide and 30% boric anhydride; [HSDB] White powder; [MSDSonline] | |

| Record name | ZINC BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7766 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in dilute acids; slightly soluble in water, 0.3% in water at 20 °C | |

| Record name | ZINC BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.7 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.64 g/cu cm, Density: 40 to 40 lbs/cu ft (bulk) | |

| Record name | ZINC BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, amorphous powder, White granular | |

CAS No. |

1332-07-6, 14720-55-9 | |

| Record name | ZINC BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (HBO2), zinc salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (HBO2), zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diboron zinc tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21LB2V459E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

980 °C | |

| Record name | ZINC BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the typical synthesis method for zinc borate?

A1: Zinc borate is commonly synthesized through a wet chemical method using zinc oxide (ZnO) and boric acid (H3BO3) as precursors [, , , ].

Q2: How does the synthesis process affect the properties of zinc borate?

A2: Factors like boric acid concentration, reaction temperature, stirring speed, and the presence of surfactants significantly influence the particle size, morphology, and bulk density of the synthesized zinc borate [, ].

Q3: What is the chemical formula and structure of the most commonly studied zinc borate?

A3: The most commonly studied zinc borate is a hydrated form with the formula 2ZnO·3B2O3·3.5H2O. It exhibits a crystalline structure, often with a diamond-like shape as observed through scanning electron microscopy [, ].

Q4: Can nano-sized zinc borate be synthesized?

A4: Yes, nano-sized zinc borate can be synthesized using various methods, including homogeneous precipitation, solid-state rubbing reactions, and wet chemical methods employing surfactants [, , , ].

Q5: What are the primary applications of zinc borate?

A5: Zinc borate is widely recognized as a flame retardant and smoke suppressant in various materials, including polymers, wood composites, textiles, and coatings [, , , , , , , ].

Q6: How does zinc borate contribute to flame retardancy?

A6: Zinc borate decomposes at high temperatures, releasing water vapor that dilutes flammable gases and forming a glassy layer of boron oxide (B2O3) that acts as a protective barrier, limiting oxygen access and heat transfer to the underlying material [, , ].

Q7: Can zinc borate be used with other flame retardants?

A7: Yes, zinc borate exhibits synergistic effects when combined with other flame retardants such as antimony oxide, metal hydroxides (e.g., aluminum hydroxide, magnesium hydroxide), and ammonium polyphosphate, enhancing the overall flame retardant performance [, , , , , ].

Q8: Does zinc borate have any applications beyond flame retardancy?

A8: Research suggests potential applications for zinc borate in areas like fungicidal treatments for wood composites and as a lubricant additive, reducing wear and friction [, , ]. Some studies also explore its potential antimicrobial and wound healing properties [].

Q9: How does the particle size of zinc borate affect its performance?

A9: Nano-sized zinc borate generally exhibits superior flame retardant properties and has less of an adverse impact on the mechanical properties of the material compared to its micro-sized counterpart. This is attributed to its more homogeneous dispersion within the matrix [].

Q10: Are there any safety concerns associated with handling zinc borate?

A10: While generally considered safe, it's recommended to handle zinc borate with standard safety precautions, such as wearing appropriate personal protective equipment, to minimize potential exposure [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.